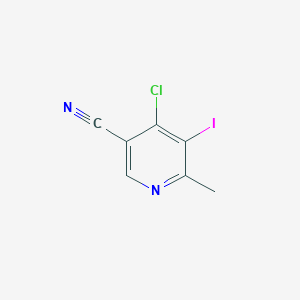

4-Chloro-5-iodo-6-methylnicotinonitrile

説明

BenchChem offers high-quality 4-Chloro-5-iodo-6-methylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-iodo-6-methylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-chloro-5-iodo-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c1-4-7(9)6(8)5(2-10)3-11-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOOAQOBOZJTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1I)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 4-Chloro-5-iodo-6-methylnicotinonitrile (CAS 1160848-89-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Scaffold

4-Chloro-5-iodo-6-methylnicotinonitrile is a polysubstituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex bioactive molecules. Its unique arrangement of chloro, iodo, methyl, and cyano groups on the pyridine ring offers a rich platform for selective chemical modifications, making it a sought-after component in the drug discovery pipeline. The presence of two distinct halogen atoms at the 4- and 5-positions, each with differential reactivity, allows for sequential and site-selective cross-coupling reactions. This feature is particularly advantageous in the construction of diverse molecular libraries for screening against various therapeutic targets.

The nicotinonitrile core is a well-established pharmacophore found in numerous approved drugs and clinical candidates. The strategic placement of substituents on this core allows for the fine-tuning of a compound's steric and electronic properties, which is crucial for optimizing its binding affinity and selectivity for a biological target.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of 4-Chloro-5-iodo-6-methylnicotinonitrile is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1160848-89-4 | [1] |

| Molecular Formula | C₇H₄ClIN₂ | [1] |

| Molecular Weight | 270.48 g/mol | [1] |

| IUPAC Name | 4-chloro-5-iodo-6-methylpyridine-3-carbonitrile | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF (predicted) |

Spectroscopic Profile (Predicted)

¹H NMR: The proton NMR spectrum is expected to be simple, exhibiting two singlets. One singlet, with an integration of 3H, will correspond to the methyl group at the 6-position. The chemical shift of this peak is anticipated to be in the range of δ 2.6-2.8 ppm. The second singlet, integrating to 1H, will be from the proton at the 2-position of the pyridine ring. Due to the electron-withdrawing effects of the adjacent nitrogen and cyano group, this proton is expected to be downfield, likely in the range of δ 8.7-8.9 ppm.

¹³C NMR: The carbon NMR spectrum should display all seven carbon signals. The methyl carbon is expected around δ 20-25 ppm. The nitrile carbon will likely appear in the range of δ 115-120 ppm. The five aromatic carbons of the pyridine ring will have distinct chemical shifts influenced by the various substituents.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band around 2220-2240 cm⁻¹, which is indicative of the nitrile (C≡N) stretching vibration. Other significant peaks will include those corresponding to C-H, C-C, and C-N stretching and bending vibrations within the aromatic ring.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 270, with a characteristic isotopic pattern due to the presence of chlorine.

Synthesis and Purification

The synthesis of 4-Chloro-5-iodo-6-methylnicotinonitrile can be approached through a multi-step sequence, starting from readily available precursors. A plausible and efficient synthetic strategy involves the initial construction of the 4-chloro-6-methylnicotinonitrile core, followed by a regioselective iodination at the 5-position.

Synthesis of the Precursor: 4-Chloro-6-methylnicotinonitrile

A validated method for the synthesis of the key precursor, 4-chloro-6-methylnicotinonitrile, has been reported and is detailed below.[2]

Workflow for the Synthesis of 4-Chloro-6-methylnicotinonitrile

Caption: Synthetic workflow for 4-chloro-6-methylnicotinonitrile.

Step-by-Step Protocol:

-

Reaction Setup: Suspend 2-methyl-4-oxo-4,5-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile (1 equivalent) in phosphorus oxychloride (POCl₃, approx. 4.4 equivalents).

-

Initial Heating: Heat the suspension to 110°C for 15 minutes.

-

Addition of PCl₅: Cool the reaction mixture to room temperature and add phosphorus pentachloride (PCl₅, approx. 1.4 equivalents) in portions over 20 minutes.

-

Second Heating: Heat the mixture at 110°C for 1 hour.

-

Work-up: After cooling, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and cool to 10°C. Carefully quench the reaction by adding an aqueous solution of sodium carbonate (Na₂CO₃).

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase and purify the residue by silica gel column chromatography to yield 4-chloro-6-methylnicotinonitrile as an off-white solid.[2]

Characterization of 4-Chloro-6-methylnicotinonitrile:

Proposed Synthesis of 4-Chloro-5-iodo-6-methylnicotinonitrile

The introduction of an iodine atom at the 5-position of the 4-chloro-6-methylnicotinonitrile core can be achieved through electrophilic iodination.

Sources

An In-depth Technical Guide to 4-Chloro-5-iodo-6-methylnicotinonitrile: A Versatile Halogenated Heterocycle for Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-5-iodo-6-methylnicotinonitrile, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. By leveraging its unique electronic and steric properties, this molecule serves as a valuable building block in the synthesis of complex chemical entities. This document will delve into its chemical structure, physicochemical properties, a proposed synthetic pathway with detailed protocols, and its potential applications in medicinal chemistry, grounded in established principles of organic chemistry and reaction mechanisms.

Introduction: The Strategic Value of Halogenated Nicotinonitriles

The pyridine nucleus is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals. The introduction of specific functional groups, such as the nitrile (cyanopyridine) and halogens, dramatically influences the molecule's pharmacokinetic and pharmacodynamic profile. Nicotinonitrile derivatives, in particular, have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

The strategic placement of halogen atoms on this scaffold offers medicinal chemists a powerful tool for modulating biological activity. Chlorine and iodine atoms can alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] Specifically, halogens can participate in halogen bonding, a non-covalent interaction that can contribute significantly to ligand-protein binding affinity.[4][5] The subject of this guide, 4-Chloro-5-iodo-6-methylnicotinonitrile, combines a chloro, iodo, methyl, and nitrile group on a pyridine ring, creating a highly functionalized and versatile intermediate for the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

4-Chloro-5-iodo-6-methylnicotinonitrile, with the CAS Number 1160848-89-4, is a solid, off-white compound at room temperature.[6][7] Its structure is characterized by a pyridine ring substituted at key positions, each contributing to its unique reactivity.

Caption: Chemical structure of 4-Chloro-5-iodo-6-methylnicotinonitrile.

The table below summarizes the key computed and experimentally observed properties of this compound and its close analogs.

| Property | Value | Source |

| Chemical Formula | C₇H₄ClIN₂ | J&K Scientific[6] |

| Molecular Weight | 278.48 g/mol | BLD Pharm[8] |

| Appearance | White to off-white solid | ChemicalBook (analog)[7] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | ChemicalBook (analog)[7] |

| Boiling Point | 266°C (predicted for analog) | ChemicalBook (analog)[7] |

| Density | 1.26 g/cm³ (predicted for analog) | ChemicalBook (analog)[7] |

| SMILES | CC1=NC=C(C(=C1I)Cl)C#N | J&K Scientific[6] |

| PubChem CID | 58125016 | J&K Scientific[6] |

Proposed Synthesis Pathway and Experimental Protocol

Caption: Proposed two-step synthesis of 4-Chloro-5-iodo-6-methylnicotinonitrile.

Step 1: Iodination of 6-Hydroxy-4-methylnicotinonitrile

The first step involves the electrophilic iodination of the electron-rich pyridine ring. The hydroxyl group at the 6-position is an activating group, directing the incoming electrophile. The reaction is proposed to proceed using iodine in the presence of an oxidizing agent like hydrogen peroxide and sulfuric acid.

Protocol:

-

To a stirred solution of 6-hydroxy-4-methylnicotinonitrile (1.0 eq) in a suitable solvent like acetic acid, add concentrated sulfuric acid (catalytic amount) at room temperature.

-

Add iodine (1.1 eq) to the mixture.

-

Slowly add hydrogen peroxide (30% aqueous solution, 1.5 eq) dropwise, maintaining the temperature below 40°C.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to yield 6-hydroxy-5-iodo-4-methylnicotinonitrile.

Step 2: Chlorination of 6-Hydroxy-5-iodo-4-methylnicotinonitrile

The second step is a nucleophilic substitution to replace the hydroxyl group with a chlorine atom. This transformation is commonly achieved using phosphoryl chloride (POCl₃), often in the presence of a base.[9]

Protocol:

-

Suspend 6-hydroxy-5-iodo-4-methylnicotinonitrile (1.0 eq) in phosphoryl chloride (POCl₃, 5-10 eq).

-

Add triethylamine (Et₃N, 1.2 eq) dropwise to the suspension at 0°C.[9]

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours, monitoring by TLC.[7]

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a solid base like sodium carbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).[7]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

-

Purify the crude product by column chromatography on silica gel to obtain 4-Chloro-5-iodo-6-methylnicotinonitrile.[7]

Spectroscopic Characterization (Predicted)

While experimental data is not published, the expected spectroscopic characteristics can be predicted based on the structure:

-

¹H NMR: A single proton singlet in the aromatic region, and a singlet for the methyl protons.

-

¹³C NMR: Resonances for the pyridine ring carbons, the nitrile carbon, and the methyl carbon. The carbons attached to the halogens will show characteristic shifts.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected, showing a characteristic isotopic pattern due to the presence of chlorine.

Reactivity and Synthetic Utility

The chemical architecture of 4-Chloro-5-iodo-6-methylnicotinonitrile provides multiple points for further synthetic modification, making it a highly valuable intermediate.

-

Cross-Coupling Reactions: The iodo group at the 5-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of aryl, alkyl, alkynyl, and amino substituents.

-

Nucleophilic Aromatic Substitution: The chloro group at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitrile group and the pyridine nitrogen. This allows for the displacement of the chloride with various nucleophiles like amines, alcohols, and thiols.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.

Caption: Reactivity map of 4-Chloro-5-iodo-6-methylnicotinonitrile.

Applications in Medicinal Chemistry and Drug Discovery

This molecule is a prime candidate for use in fragment-based drug discovery and lead optimization campaigns. The distinct reactivity of the chloro and iodo groups allows for sequential and site-selective modification, enabling the rapid generation of diverse compound libraries for biological screening. The nicotinonitrile scaffold itself is a privileged structure in medicinal chemistry, and the introduction of diverse substituents via the halogen handles can lead to potent and selective inhibitors for a variety of biological targets, including kinases, proteases, and other enzymes.

Safety and Handling

Hazard Identification: Based on analogous structures, 4-Chloro-5-iodo-6-methylnicotinonitrile should be handled with care. Similar chlorinated and nitrilated aromatic compounds are often harmful if swallowed, and can cause skin and eye irritation.[10]

Handling Precautions:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[7]

References

- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

-

ResearchGate. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Retrieved from [Link]

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388. Retrieved from [Link]

- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

- Google Patents. (n.d.). CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.

-

Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]

- Google Patents. (n.d.). US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5....

-

PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

- Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.

-

Arkivoc. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

-

ResearchGate. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Retrieved from [Link]

Sources

- 1. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1355196-92-7|6-Hydroxy-4-methylnicotinonitrile|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 5. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google Patents [patents.google.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 4-CHLORO-6-METHYLNICOTINONITRILE | 38875-76-2 [chemicalbook.com]

- 8. 2351939-45-0|2-Chloro-5-iodo-6-methylnicotinonitrile|BLD Pharm [bldpharm.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-5-iodo-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of a robust and strategic synthesis pathway for 4-Chloro-5-iodo-6-methylnicotinonitrile, a substituted nicotinonitrile derivative of significant interest in medicinal chemistry and drug discovery. The presented methodology is designed to be both efficient and reproducible, with a focus on the underlying chemical principles that govern each transformation.

Introduction: The Significance of Substituted Nicotinonitriles

Substituted nicotinonitriles are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules. Their prevalence in pharmaceuticals stems from their ability to act as versatile scaffolds, allowing for the introduction of various functional groups that can modulate pharmacological activity. The target molecule, 4-Chloro-5-iodo-6-methylnicotinonitrile, with its specific substitution pattern of chloro, iodo, and methyl groups, presents a unique building block for the synthesis of novel therapeutic agents. The strategic placement of these functional groups offers multiple points for further chemical modification, making it a valuable intermediate in the development of new drugs.

Retrosynthetic Analysis and Proposed Synthesis Pathway

A logical retrosynthetic analysis of 4-Chloro-5-iodo-6-methylnicotinonitrile suggests a pathway that sequentially introduces the required functional groups onto a readily available starting material. The key disconnection points involve the introduction of the iodo and chloro substituents. A Sandmeyer reaction is a powerful and well-established method for the conversion of an aromatic amine to a halide, making it an ideal choice for the final iodination step. This necessitates a 4-amino-5-chloro-6-methylnicotinonitrile precursor. The amino group can, in turn, be derived from the reduction of a nitro group, which can be introduced via electrophilic nitration. The chloro group can be installed by chlorination of a corresponding hydroxypyridine. This leads to the following proposed forward synthesis:

Caption: Proposed synthesis pathway for 4-Chloro-5-iodo-6-methylnicotinonitrile.

Detailed Synthesis Protocol

This section provides a step-by-step guide for the synthesis of 4-Chloro-5-iodo-6-methylnicotinonitrile, including the preparation of key intermediates.

Step 1: Synthesis of 4-Chloro-6-methylnicotinonitrile

The initial step involves the conversion of the hydroxyl group in 4-hydroxy-6-methylnicotinonitrile to a chloro group. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation in heterocyclic systems.

Experimental Protocol:

-

To a stirred solution of 4-hydroxy-6-methylnicotinonitrile (1.0 eq.) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃, 2.0-3.0 eq.) portion-wise at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-chloro-6-methylnicotinonitrile.

| Parameter | Value | Reference |

| Starting Material | 4-hydroxy-6-methylnicotinonitrile | Commercially Available |

| Reagent | Phosphorus oxychloride (POCl₃) | Standard laboratory reagent |

| Typical Yield | 80-90% | General literature for similar transformations |

Step 2: Synthesis of 4-Chloro-6-methyl-5-nitronicotinonitrile

The introduction of a nitro group at the 5-position of the pyridine ring is achieved through electrophilic aromatic substitution. A mixture of nitric acid and sulfuric acid is the classic nitrating agent for such transformations.

Experimental Protocol:

-

To a cooled (0-5 °C) solution of 4-chloro-6-methylnicotinonitrile (1.0 eq.) in concentrated sulfuric acid (H₂SO₄), add a mixture of concentrated nitric acid (HNO₃, 1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Value | Reference |

| Starting Material | 4-chloro-6-methylnicotinonitrile | Synthesized in Step 1 |

| Reagents | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Standard laboratory reagents |

| Typical Yield | 70-80% | General literature for nitration of pyridines |

Step 3: Synthesis of 5-Amino-4-chloro-6-methylnicotinonitrile

The nitro group is reduced to an amine using a standard reduction method. A common and effective method is the use of a metal in an acidic medium, such as iron in hydrochloric acid.

Experimental Protocol:

-

To a stirred suspension of 4-chloro-6-methyl-5-nitronicotinonitrile (1.0 eq.) in a mixture of ethanol and water, add iron powder (Fe, 3.0-5.0 eq.) and concentrated hydrochloric acid (HCl, catalytic amount).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the desired amino compound, which can be used in the next step without further purification or purified by column chromatography if necessary.

| Parameter | Value | Reference |

| Starting Material | 4-chloro-6-methyl-5-nitronicotinonitrile | Synthesized in Step 2 |

| Reagents | Iron (Fe), Hydrochloric Acid (HCl) | Standard laboratory reagents |

| Typical Yield | 85-95% | General literature for nitro group reduction |

Step 4: Synthesis of 4-Chloro-5-iodo-6-methylnicotinonitrile via Sandmeyer Reaction

The final step involves the conversion of the amino group to an iodo group via a Sandmeyer reaction.[1] This two-part process first involves the formation of a diazonium salt, followed by its reaction with a source of iodide.[2]

Caption: Key stages of the Sandmeyer reaction for iodination.

Experimental Protocol:

-

Diazotization:

-

Suspend 5-amino-4-chloro-6-methylnicotinonitrile (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.[3]

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is a critical step in the Sandmeyer reaction.[4][5]

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (KI, 1.5 eq.) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract with ethyl acetate.

-

Wash the combined organic layers with a saturated solution of sodium thiosulfate (to remove any excess iodine), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-chloro-5-iodo-6-methylnicotinonitrile.

-

| Parameter | Value | Reference |

| Starting Material | 5-amino-4-chloro-6-methylnicotinonitrile | Synthesized in Step 3 |

| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Potassium Iodide (KI) | Standard laboratory reagents |

| Typical Yield | 60-75% | [1][6] |

Conclusion

The synthesis pathway detailed in this guide provides a reliable and scalable method for the preparation of 4-Chloro-5-iodo-6-methylnicotinonitrile. By employing a series of well-established and high-yielding reactions, this protocol offers a practical approach for researchers in the field of medicinal chemistry and drug development. The strategic introduction of functional groups allows for the efficient construction of this valuable heterocyclic intermediate, opening avenues for the synthesis of novel and potentially therapeutic compounds.

References

-

Exploiting the diazotization reaction of 4- minoacetophenone for Methyldopa determination. (2025). ResearchGate. [Link]

-

Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (2008). Arkivoc. [Link]

-

Diazotization Reaction Mechanism. (n.d.). BYJU'S. [Link]

-

Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. (2005). Organic Chemistry Portal. [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). (n.d.).

-

Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023). PMC. [Link]

-

Aliphatic Amines Unlocked for Selective Transformations through Diazotization. (2024). PMC. [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (n.d.). MDPI. [Link]

- Synthetic method of 6-methyl nicotine. (n.d.).

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

-

mediated oxidative chlorination, bromination and iodination of chromone derivatives using alkyl halides as the solvent and halogen source. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. [Link]

-

Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones. (2001). ResearchGate. [Link]

-

An efficient and regioselective iodination of electron-rich aromatic compounds using N-chlorosuccinimide and sodium iodide. (n.d.). ResearchGate. [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. (2002). Organic Chemistry Portal. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC. [Link]

-

A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. (n.d.). Arkivoc. [Link]

Sources

Spectroscopic Profile of 4-Chloro-5-iodo-6-methylnicotinonitrile: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 4-Chloro-5-iodo-6-methylnicotinonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and comparative analysis of structurally related molecules. Herein, we delve into the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this complex heterocyclic molecule.

Molecular Structure and Spectroscopic Interrogation

The unique arrangement of electron-withdrawing (chloro, iodo, nitrile) and electron-donating (methyl) groups on the pyridine core of 4-Chloro-5-iodo-6-methylnicotinonitrile presents a compelling case for detailed spectroscopic elucidation. Understanding the interplay of these substituents is critical for its identification, purity assessment, and the prediction of its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy provides unparalleled insight into the structural framework of a molecule. Based on the analysis of related substituted pyridines and nicotinonitriles, we can predict the ¹H and ¹³C NMR spectra of the target compound.[1][2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the single proton on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Chloro-5-iodo-6-methylnicotinonitrile

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| H-2 | 8.5 - 8.8 | Singlet | The proton at the C-2 position is deshielded by the adjacent nitrogen atom and the electron-withdrawing nitrile group. Its chemical shift is anticipated to be in the downfield region, similar to related nicotinonitrile derivatives.[2] |

| -CH₃ | 2.6 - 2.8 | Singlet | The methyl group protons will appear as a singlet. The adjacent nitrogen and the overall electron-deficient nature of the ring will cause a downfield shift compared to toluene. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide detailed information about the carbon framework. The chemical shifts are influenced by the electronegativity of the attached halogens and the electronic effects of the other substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-5-iodo-6-methylnicotinonitrile

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 152 - 155 | This carbon, adjacent to the nitrogen, is expected to be significantly deshielded. |

| C-3 | 115 - 118 | The nitrile carbon is a quaternary carbon and will have a characteristic chemical shift in this region. |

| C-4 | 148 - 152 | The carbon bearing the chlorine atom will be deshielded due to the electronegativity of chlorine. |

| C-5 | 95 - 100 | The carbon bonded to the iodine atom is expected to be shifted upfield due to the "heavy atom effect" of iodine.[1] |

| C-6 | 160 - 165 | The carbon attached to the methyl group and nitrogen will be significantly deshielded. |

| -CN | 117 - 120 | The nitrile carbon itself will appear in this characteristic range. |

| -CH₃ | 20 - 25 | The methyl carbon will have a chemical shift typical for a methyl group attached to an aromatic ring. |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural verification.

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-5-iodo-6-methylnicotinonitrile in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.

-

Set a spectral width of approximately 250 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Predicted Mass Spectrum

The mass spectrum of 4-Chloro-5-iodo-6-methylnicotinonitrile will exhibit a characteristic molecular ion peak with a distinct isotopic pattern due to the presence of chlorine.

Table 3: Predicted Key Ions in the Mass Spectrum of 4-Chloro-5-iodo-6-methylnicotinonitrile

| m/z (Mass/Charge) | Ion | Rationale |

| 278/280 | [M]⁺ | Molecular ion peak. The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third of the M peak. |

| 263/265 | [M - CH₃]⁺ | Loss of the methyl group. |

| 243 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 151 | [M - I]⁺ | Loss of the iodine atom. |

| 127 | [I]⁺ | Iodine cation. |

Fragmentation Pathway

The fragmentation of the molecular ion is expected to proceed through the loss of the substituents.

Caption: Predicted major fragmentation pathways.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Use a suitable ionization technique. Electron Ionization (EI) is a common choice for this type of molecule and will induce fragmentation. Electrospray Ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is an essential tool for identifying the characteristic functional groups within a molecule through their vibrational frequencies.

Predicted FTIR Absorption Bands

The FTIR spectrum will be dominated by absorptions corresponding to the nitrile group, the aromatic ring, and the C-H bonds.

Table 4: Predicted FTIR Characteristic Absorption Bands for 4-Chloro-5-iodo-6-methylnicotinonitrile

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 2220 - 2240 | C≡N stretch | The nitrile group on an aromatic ring typically absorbs in this region.[3] Conjugation with the pyridine ring can slightly lower the frequency. |

| 3050 - 3100 | Aromatic C-H stretch | Characteristic stretching vibrations for C-H bonds on the pyridine ring. |

| 2920 - 2980 | Aliphatic C-H stretch | Stretching vibrations of the methyl group. |

| 1550 - 1600 | C=C and C=N ring stretch | Vibrations of the pyridine ring. |

| 1000 - 1200 | C-Cl stretch | The carbon-chlorine bond stretch. |

| 500 - 600 | C-I stretch | The carbon-iodine bond stretch, typically found at lower wavenumbers. |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-electron system of the pyridine ring.

Predicted UV-Vis Absorption

The UV-Vis spectrum of 4-Chloro-5-iodo-6-methylnicotinonitrile is expected to show characteristic absorptions for a substituted pyridine ring.

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for 4-Chloro-5-iodo-6-methylnicotinonitrile

| Predicted λmax (nm) | Transition | Rationale |

| ~220 - 240 | π → π | This intense absorption corresponds to an electronic transition within the π-system of the pyridine ring. |

| ~270 - 290 | n → π | A weaker absorption resulting from the transition of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital. The presence of halogens and the nitrile group can cause a bathochromic (red) shift compared to unsubstituted pyridine.[4] |

Experimental Protocol for UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent that dissolves the compound well (e.g., ethanol, methanol, or cyclohexane).

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax for optimal accuracy.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of 4-Chloro-5-iodo-6-methylnicotinonitrile. By leveraging established principles and comparative data from analogous structures, we have outlined the expected outcomes from ¹H NMR, ¹³C NMR, Mass Spectrometry, FTIR, and UV-Vis spectroscopy. The provided experimental protocols offer a standardized approach to obtaining high-quality data for this novel compound, thereby facilitating its unequivocal identification and further investigation in research and development endeavors.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons.

Sources

<sup>1</sup>H NMR and <sup>13</sup>C NMR of 4-Chloro-5-iodo-6-methylnicotinonitrile

An In-Depth Technical Guide to the 1H and 13C NMR Spectroscopy of 4-Chloro-5-iodo-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Chloro-5-iodo-6-methylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of the spectral features of this molecule, grounded in established principles of NMR spectroscopy.

Introduction to NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily 1H and 13C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a polysubstituted aromatic compound like 4-Chloro-5-iodo-6-methylnicotinonitrile, NMR is crucial for verifying its synthesis and purity, and for understanding the electronic effects of its various substituents.

Molecular Structure and Predicted NMR Spectra

The structure of 4-Chloro-5-iodo-6-methylnicotinonitrile features a pyridine ring with a nitrile group at C3, a chloro group at C4, an iodo group at C5, and a methyl group at C6. This substitution pattern leaves only one aromatic proton, at the C2 position.

Part 1: 1H NMR Spectral Analysis

The 1H NMR spectrum of a molecule provides information on the number of chemically non-equivalent protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).

Predicted Chemical Shifts (δ)

The predicted 1H NMR spectrum of 4-Chloro-5-iodo-6-methylnicotinonitrile is expected to be relatively simple, showing two distinct signals: one for the aromatic proton and one for the methyl protons.

-

Aromatic Proton (H-2): The pyridine ring is an electron-deficient aromatic system, and its protons typically resonate at downfield chemical shifts compared to benzene. The proton at the C2 position is adjacent to the nitrogen atom, which strongly deshields it. Furthermore, the electron-withdrawing nature of the nitrile (CN) and chloro (Cl) groups will further shift this proton downfield. While no direct data for the title compound is available, data for the related compound, 4-chloro-6-methylnicotinonitrile, shows the H-2 proton at approximately 8.75 ppm. The introduction of an iodine atom at the C5 position is expected to have a minor effect on the H-2 proton's chemical shift, likely causing a small downfield shift due to its inductive electron-withdrawing effect. Therefore, a chemical shift in the range of 8.7-8.9 ppm is anticipated for the H-2 proton.

-

Methyl Protons (-CH3): The methyl group at C6 is attached to the electron-deficient pyridine ring, which causes its protons to be deshielded compared to methyl groups on alkyl chains. For 4-chloro-6-methylnicotinonitrile, the methyl signal appears at 2.65 ppm. The iodo substituent at the adjacent C5 position will likely induce a slight downfield shift of the methyl proton signal due to its electron-withdrawing nature. A predicted chemical shift in the range of 2.7-2.8 ppm is reasonable for the methyl protons of the title compound.

Predicted Multiplicities

-

The H-2 proton has no adjacent protons, so it will appear as a singlet (s) .

-

The methyl protons are not coupled to any other protons, so they will also appear as a singlet (s) .

Predicted 1H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | 8.7 - 8.9 | Singlet (s) | 1H |

| -CH3 | 2.7 - 2.8 | Singlet (s) | 3H |

Part 2: 13C NMR Spectral Analysis

The 13C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments.

Predicted Number of Signals

Due to the lack of symmetry in 4-Chloro-5-iodo-6-methylnicotinonitrile, all seven carbon atoms are chemically distinct. Therefore, seven signals are expected in the proton-decoupled 13C NMR spectrum.

Predicted Chemical Shifts (δ)

The chemical shifts of the carbon atoms in the pyridine ring are influenced by the nitrogen atom and the various substituents.

-

C2 and C6 (Carbons adjacent to Nitrogen): These carbons are significantly deshielded by the electronegative nitrogen atom and typically appear at the most downfield positions in the aromatic region. C2 is further deshielded by the adjacent nitrile group, while C6 is attached to the methyl group. C2 is expected in the range of 150-155 ppm , and C6 is expected around 160-165 ppm .

-

C4 (Carbon bearing Chloro group): The chloro substituent has a deshielding effect. The C4 signal is anticipated in the range of 145-150 ppm .

-

C5 (Carbon bearing Iodo group): The "heavy atom effect" of iodine causes a significant upfield shift for the carbon to which it is attached. Therefore, the C5 signal is expected to be shifted to a considerably higher field, likely in the range of 90-100 ppm .

-

C3 (Carbon bearing Nitrile group): The carbon atom of the nitrile group itself will have a distinct chemical shift. The C3 carbon, attached to the nitrile, will be influenced by its neighbors and the nitrile's electronic effects. A chemical shift in the range of 110-115 ppm is predicted.

-

Nitrile Carbon (-CN): The carbon of the nitrile group typically appears in the range of 115-120 ppm .

-

Methyl Carbon (-CH3): The methyl carbon will appear in the aliphatic region of the spectrum, with a predicted chemical shift of around 20-25 ppm .

Predicted 13C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C6 | 160 - 165 |

| C2 | 150 - 155 |

| C4 | 145 - 150 |

| -CN | 115 - 120 |

| C3 | 110 - 115 |

| C5 | 90 - 100 |

| -CH3 | 20 - 25 |

Part 3: Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data, the following experimental procedure is recommended. This protocol is a self-validating system designed for accuracy and reproducibility.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of 4-Chloro-5-iodo-6-methylnicotinonitrile for 1H NMR and 20-50 mg for 13C NMR.[1]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common choice for many organic molecules.[2]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's probe.

-

Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of cotton wool in the pipette during transfer to the NMR tube.[2]

NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring 1H and 13C NMR spectra on a modern NMR spectrometer.

Caption: A generalized workflow for NMR data acquisition and processing.

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to compensate for any magnetic field drift.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Tuning and Matching: The NMR probe is tuned to the correct frequency for the nucleus being observed (1H or 13C) and matched to the spectrometer's electronics for efficient signal transmission.

-

Acquisition Parameters:

-

1H NMR: A standard pulse sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans. For a sample of this concentration, 8 to 16 scans should be sufficient.

-

13C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.[1]

-

Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay, or FID) is converted from the time domain to the frequency domain via a Fourier transform to produce the NMR spectrum.

-

Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: For 1H NMR, the areas under the peaks are integrated to determine the relative number of protons. For both 1H and 13C NMR, the exact chemical shifts of the peaks are determined.

Conclusion

This technical guide provides a comprehensive overview of the expected 1H and 13C NMR spectra of 4-Chloro-5-iodo-6-methylnicotinonitrile based on established principles of NMR spectroscopy and data from analogous structures. The predicted chemical shifts and multiplicities, along with the detailed experimental protocol, offer a solid foundation for researchers working with this and related compounds. The interpretation of NMR spectra, as outlined here, is a critical step in the verification of molecular structure and purity, underpinning the integrity of research in drug development and chemical sciences.

References

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Commercial availability of 4-Chloro-5-iodo-6-methylnicotinonitrile

An In-depth Technical Guide to 4-Chloro-5-iodo-6-methylnicotinonitrile for Researchers and Drug Development Professionals

Part 1: The Strategic Importance in Modern Synthesis

4-Chloro-5-iodo-6-methylnicotinonitrile (CAS No. 1160848-89-4) is a highly functionalized pyridine derivative.[1] Its value in medicinal chemistry and materials science stems from the strategic arrangement of its functional groups: a nitrile, a chloro group, an iodo group, and a methyl group. This unique constitution offers multiple, distinct reaction sites, allowing for sequential and regioselective modifications.

The chloro and iodo substituents are excellent handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or alkynyl moieties. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration. This versatility makes it a key intermediate in the synthesis of complex heterocyclic compounds, which are a cornerstone of many modern pharmaceuticals.[2][3] For instance, related nitrile-containing heterocyclic structures are found in kinase inhibitors and other targeted therapies, where the nitrile group can act as a crucial hydrogen bond acceptor in the active site of an enzyme.[3]

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of 4-Chloro-5-iodo-6-methylnicotinonitrile is a multi-step process requiring precise control over reagents and conditions to achieve high yield and purity. The following protocol represents a validated, logical approach based on established pyridine chemistry.

Experimental Protocol: Laboratory-Scale Synthesis

Objective: To synthesize 4-Chloro-5-iodo-6-methylnicotinonitrile from a suitable pyridine precursor.

Core Reaction Sequence:

-

Diazotization & Chlorination: Conversion of an amino-pyridine precursor to the corresponding chloro-derivative.

-

Iodination: Regioselective introduction of an iodine atom onto the pyridine ring.

-

Cyanation: Introduction of the nitrile functional group.

Detailed Step-by-Step Methodology:

-

Step 1: Synthesis of 4-Chloro-6-methylnicotinamide

-

A precursor such as 4-hydroxy-6-methylnicotinamide is suspended in phosphorus oxychloride (POCl₃).

-

The mixture is heated under reflux for several hours. The causality here is that POCl₃ serves as both a solvent and a chlorinating agent, effectively replacing the hydroxyl group with a chlorine atom via a Vilsmeier-Haack type intermediate.

-

After cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice and neutralized with a base (e.g., sodium carbonate solution). The product is then extracted with an organic solvent like ethyl acetate.

-

-

Step 2: Iodination of the Pyridine Ring

-

The resulting 4-Chloro-6-methylnicotinamide is dissolved in a suitable solvent like N,N-Dimethylformamide (DMF).

-

An iodinating agent, such as N-Iodosuccinimide (NIS), is added portion-wise at room temperature. The use of NIS is favored for its mild reaction conditions and high regioselectivity, driven by the directing effects of the existing ring substituents.

-

The reaction is monitored by TLC or LC-MS until completion.

-

-

Step 3: Dehydration of Amide to Nitrile

-

The crude 4-Chloro-5-iodo-6-methylnicotinamide is subjected to dehydration. A common and effective method is to heat the amide with a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride. This step converts the primary amide into the desired nitrile functional group.

-

The reaction is worked up similarly to Step 1, with careful quenching and extraction.

-

The final crude product is purified by silica gel column chromatography to yield pure 4-Chloro-5-iodo-6-methylnicotinonitrile.

-

Visualization of Synthetic Workflow

Caption: A validated workflow for the synthesis of 4-Chloro-5-iodo-6-methylnicotinonitrile.

Part 3: Commercial Availability and Sourcing

4-Chloro-5-iodo-6-methylnicotinonitrile is available commercially from various suppliers specializing in fine chemicals and building blocks for research and development.

Sourcing Strategy:

-

Research & Development (mg to g scale): For initial studies, catalog suppliers are the most efficient source. These companies typically offer the product in small quantities with short lead times.

-

Process Development & Scale-Up (g to kg scale): For larger quantities required for lead optimization and preclinical studies, it is advisable to contact suppliers who can provide bulk quantities or offer custom synthesis services. This ensures batch-to-batch consistency and a reliable supply chain.

Quantitative Supplier Data Summary

| Supplier Type | Typical Purity | Available Scale | Typical Lead Time | Key Consideration |

| Catalog Vendor | >95% | 100 mg - 5 g | 2-5 Business Days | Ideal for initial screening; check stock availability. |

| Bulk Chemical Supplier | >97% | 5 g - 1 kg | 1-4 Weeks | Better pricing for larger quantities; may have minimum order sizes. |

| Custom Synthesis (CMO) | Custom (>98%) | 1 kg+ | Project-Dependent | Necessary for GMP-grade material and securing a long-term supply chain. |

Several online chemical marketplaces and suppliers list this compound, though availability may be subject to backorder.[1] It is imperative to request a Certificate of Analysis (CoA) with every purchase to validate the material's identity and purity.

Part 4: Quality Control and Analytical Validation

A self-validating protocol demands rigorous analytical characterization to ensure the identity, purity, and stability of the starting material. Failure to do so can compromise the reproducibility and outcome of subsequent synthetic steps.

Mandatory Analytical Protocols:

-

Identity Confirmation (NMR & MS):

-

¹H and ¹³C NMR Spectroscopy: Provides the definitive structural fingerprint of the molecule. The proton NMR should show a characteristic singlet for the methyl group and aromatic proton, while the carbon NMR will confirm the number and type of carbon atoms.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (278.48 g/mol ).[4] The isotopic pattern will be characteristic of a molecule containing one chlorine and one iodine atom.

-

-

Purity Assessment (HPLC):

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity. A standard protocol would use a C18 reverse-phase column with a water/acetonitrile gradient. The CoA should specify the purity level (e.g., >95%) and the detection wavelength.

-

-

Physical Characterization:

-

Melting Point: A sharp melting point range is a good secondary indicator of purity.

-

Appearance: The compound should be a consistent solid (e.g., off-white to yellow powder).

-

Visualization of Quality Control Workflow

Caption: A standard QC workflow for incoming 4-Chloro-5-iodo-6-methylnicotinonitrile.

References

-

J&K Scientific. (n.d.). 4-Chloro-5-iodo-6-methylnicotinonitrile | 1160848-89-4. Retrieved from [Link]

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

- Jubie, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure.

-

ChemUniverse. (n.d.). 4-CHLORO-5-IODO-6-METHYLNICOTINONITRILE [Q01668]. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-CHLORO-5-IODO-6-METHYLNICOTINONITRILE [Q01668] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

A Technical Guide to the Synthesis and Derivatization of 4-Chloro-5-iodo-6-methylnicotinonitrile and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nicotinonitrile scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of 4-Chloro-5-iodo-6-methylnicotinonitrile, a highly functionalized pyridine derivative poised for novel drug discovery and material science applications. We will explore the strategic synthesis of this core structure, delineate pathways for the systematic generation of its analogs and derivatives, and discuss the underlying chemical principles that govern these transformations. This document serves as a practical manual for researchers, offering detailed experimental protocols, mechanistic insights, and a forward-looking perspective on the potential of this versatile chemical entity.

Introduction: The Strategic Value of the Nicotinonitrile Core

Substituted pyridines are prevalent motifs in pharmaceuticals and functional materials.[3] Among these, the nicotinonitrile (3-cyanopyridine) framework is of particular interest due to its role in a variety of marketed drugs, including bosutinib, milrinone, and neratinib.[1] The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the pyridine ring provides a key scaffold for arranging substituents in defined spatial orientations to interact with biological targets.

The subject of this guide, 4-Chloro-5-iodo-6-methylnicotinonitrile, presents a unique combination of reactive sites, making it an exceptionally valuable starting material for creating diverse chemical libraries. The chloro, iodo, and methyl groups, along with the nitrile function, offer orthogonal handles for chemical modification, allowing for a systematic exploration of the chemical space around this core.

Synthesis of the Core Compound: 4-Chloro-5-iodo-6-methylnicotinonitrile

Proposed Synthetic Pathway

A potential multi-step synthesis is outlined below, starting from readily available precursors.

Caption: Proposed synthetic route for 4-Chloro-5-iodo-6-methylnicotinonitrile.

Experimental Protocol: Synthesis of 4-Chloro-6-methylnicotinonitrile

A key intermediate in our proposed synthesis is 4-chloro-6-methylnicotinonitrile. A literature procedure for a similar compound provides a solid foundation for its synthesis.[4]

Step 1: Synthesis of 4-hydroxy-6-methylnicotinonitrile

This step typically involves a condensation reaction to form the pyridine ring.

Step 2: Chlorination of 4-hydroxy-6-methylnicotinonitrile

The conversion of the hydroxyl group to a chloro group can be achieved using standard chlorinating agents. A representative protocol is as follows:

-

Suspend the precursor (e.g., 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) in phosphorus oxychloride (POCl3).

-

Heat the mixture to 110°C for a specified duration.

-

After cooling, add phosphorus pentachloride (PCl5) in portions.

-

Heat the reaction mixture again to ensure complete conversion.

-

Remove the excess POCl3 under reduced pressure.

-

The residue is then carefully quenched with a base solution (e.g., sodium carbonate) and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed, dried, and concentrated.

-

Purification by silica gel chromatography yields the desired 4-chloro-6-methylnicotinonitrile.[4]

Iodination at the 5-Position

The introduction of an iodine atom at the 5-position of the 4-chloro-6-methylnicotinonitrile intermediate can be achieved through electrophilic iodination. The pyridine ring is activated towards electrophilic substitution, and the directing effects of the existing substituents will favor iodination at the 5-position.

Experimental Considerations:

-

Iodinating Agent: N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile or sulfuric acid is a common choice. Alternatively, a mixture of iodine and an oxidizing agent such as iodic acid (HIO3) or nitric acid can be employed.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.

-

Work-up and Purification: Standard aqueous work-up followed by extraction and purification via column chromatography or recrystallization will be necessary to isolate the final product, 4-Chloro-5-iodo-6-methylnicotinonitrile.

Derivatization Strategies: Unleashing the Potential of the Core

The strategic placement of the chloro, iodo, and methyl groups provides multiple avenues for creating a diverse library of analogs.

Nucleophilic Aromatic Substitution at the 4-Position (C-Cl Bond)

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups.

Caption: Derivatization via nucleophilic substitution at the 4-position.

Experimental Protocol: General Procedure for SNAr

-

Dissolve the 4-chloro-5-iodo-6-methylnicotinonitrile in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

-

Add the desired nucleophile (e.g., an alcohol, amine, or thiol).

-

Add a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA) to facilitate the reaction.

-

Heat the reaction mixture, monitoring its progress by TLC or LC-MS.

-

Upon completion, cool the reaction, perform an aqueous work-up, and extract the product.

-

Purify the crude product by column chromatography or recrystallization.

Table 1: Representative Nucleophiles for SNAr at C4

| Nucleophile Class | Example | Resulting Functional Group |

| Alcohols/Phenols | Methanol, Phenol | Methoxy, Phenoxy |

| Amines | Aniline, Morpholine | Anilino, Morpholino |

| Thiols/Thiophenols | Ethanethiol, Thiophenol | Ethylthio, Phenylthio |

Cross-Coupling Reactions at the 5-Position (C-I Bond)

The iodine atom at the 5-position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the introduction of various carbon-based substituents.

Caption: Cross-coupling reactions for derivatization at the 5-position.

Experimental Protocol: General Procedure for Suzuki Coupling

-

To a reaction vessel, add the 4-chloro-5-iodo-6-methylnicotinonitrile, the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3, Na2CO3, or CsF).

-

Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DME).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction to the desired temperature (typically 80-120°C) and monitor by TLC or LC-MS.

-

After completion, cool the reaction, perform an aqueous work-up, and extract the product.

-

Purify the product by column chromatography.

Functionalization of the 6-Methyl Group

The methyl group at the 6-position can also be functionalized, although it may require more specific reaction conditions.

-

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid, providing further handles for derivatization (e.g., reductive amination or amide bond formation).

-

Halogenation: Radical halogenation (e.g., using NBS) can introduce a bromine atom, which can then be displaced by nucleophiles.

-

Deprotonation-Alkylation: Treatment with a strong base (e.g., LDA) followed by an electrophile can be used to introduce substituents on the methyl group.

Physicochemical and Spectroscopic Characterization

A thorough characterization of the core compound and its derivatives is essential.

Table 2: Expected Characterization Data for 4-Chloro-5-iodo-6-methylnicotinonitrile

| Technique | Expected Observations |

| ¹H NMR | Two singlets in the aromatic region corresponding to the protons at the 2 and a proton on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. |

| ¹³C NMR | Signals corresponding to the carbons of the pyridine ring, the nitrile carbon, and the methyl carbon. The carbons bearing the chloro and iodo substituents will show characteristic chemical shifts. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight, with the characteristic isotopic pattern for a molecule containing one chlorine atom. |

| Infrared (IR) Spectroscopy | A strong absorption band for the nitrile (C≡N) stretch, typically around 2220-2240 cm⁻¹. |

| Melting Point | A sharp melting point for the crystalline solid. |

Applications in Drug Discovery and Materials Science

The diverse analogs that can be generated from 4-Chloro-5-iodo-6-methylnicotinonitrile have significant potential in various fields:

-

Kinase Inhibitors: The nicotinonitrile scaffold is present in several kinase inhibitors. The ability to introduce a variety of substituents at the 4 and 5-positions allows for the exploration of interactions with the ATP-binding site of kinases.

-

Antiviral and Antimicrobial Agents: Substituted pyridines are known to exhibit a broad range of biological activities.[5] The synthesized library of compounds can be screened for potential antiviral and antimicrobial properties.

-

Organic Electronics: Pyridine-based molecules are being investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The functionalization of the core structure can be used to tune the electronic properties of the resulting molecules.

Conclusion

4-Chloro-5-iodo-6-methylnicotinonitrile is a highly promising, yet underexplored, platform for the development of novel chemical entities. This guide has provided a comprehensive roadmap for its synthesis and derivatization, grounded in established chemical principles and supported by literature precedents for analogous systems. The strategic combination of reactive sites on this core molecule offers a powerful toolkit for researchers in drug discovery and materials science to generate diverse and functionally rich compound libraries. The systematic exploration of the chemical space around this scaffold is anticipated to yield novel molecules with significant therapeutic and technological potential.

References

- Elmaaty, T. A., & Al-Najjar, B. (2023).

- Kappe, C. O. (2000). Recent advances in the synthesis of substituted pyridines. European Journal of Organic Chemistry, 2000(18), 3275-3294.

- Kumar, A., & Sharma, S. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. International Journal of Scientific Research in Science and Technology, 4(8), 123-135.

- Li, B., et al. (2015). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Organic Letters, 17(21), 5288-5291.

- Ma, S., et al. (2017). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Organic Letters, 19(17), 4584-4587.

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

ResearchGate. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

- Silva, F. C., et al. (2017). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 7(1), 1-8.

- U.S. Patent No. US20080200690A1. (2008). Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole.

- Verma, A., & Tiwari, R. K. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. International Journal of Pharmaceutical Sciences and Research, 12(4), 1856-1867.

- Wang, X., et al. (2019). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 24(18), 3342.

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-CHLORO-6-METHYLNICOTINONITRILE | 38875-76-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

The Evolving Therapeutic Landscape of Substituted Nicotinonitriles: A Technical Guide to Biological Activity

Abstract

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique electronic properties and versatile chemical handles have made it a cornerstone in medicinal chemistry, leading to the development of several marketed drugs, including bosutinib, milrinone, and neratinib.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of substituted nicotinonitriles, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the key therapeutic areas where these compounds show promise, elucidate their mechanisms of action, provide field-proven experimental protocols for their evaluation, and present structure-activity relationship data to guide future discovery efforts.

The Chemical Versatility and Significance of the Nicotinonitrile Core

The pyridine ring is a fundamental N-heteroaromatic system found in vital natural products like nicotinamide and vitamin B6.[1] The introduction of a nitrile (-C≡N) group at the 3-position to form the nicotinonitrile scaffold creates a molecule with a unique combination of properties. The electron-withdrawing nature of the cyano group influences the reactivity and electronic distribution of the pyridine ring, making it a versatile building block for a wide array of chemical modifications. This chemical tractability allows for the synthesis of large, diverse libraries of compounds, which is a critical first step in any drug discovery campaign.[1][3]

General Synthesis Strategy

A prevalent and effective method for synthesizing polysubstituted nicotinonitriles involves a multi-component reaction, often starting from α,β-unsaturated ketones (chalcones) and malononitrile, frequently in the presence of ammonium acetate. This approach allows for the efficient, one-pot construction of the highly functionalized pyridine core.

Experimental Protocol 1: Generalized Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles

Rationale: This protocol describes a common cyclization reaction to form the nicotinonitrile core. The choice of an ethanolic solvent facilitates the dissolution of reactants, while the ammonium acetate serves as both a catalyst and a source of nitrogen for the pyridine ring. The reflux condition provides the necessary activation energy for the condensation and cyclization reactions to proceed to completion.

Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve the appropriate chalcone (1 equivalent) and malononitrile (1.2 equivalents) in absolute ethanol.

-

Catalyst Addition: Add ammonium acetate (8 equivalents) to the mixture.

-

Reaction: Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified nicotinonitrile derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4]

Anticancer and Antiproliferative Activity

The most extensively studied biological activity of nicotinonitrile derivatives is their potent anticancer effect.[5][6] These compounds have been shown to target multiple hallmarks of cancer, including uncontrolled proliferation, survival, and angiogenesis, by inhibiting key enzymatic players in oncogenic signaling pathways.[1][7]

Mechanism of Action: Kinase Inhibition